1,17-Heptadecanediol
Description
Properties
IUPAC Name |
heptadecane-1,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19/h18-19H,1-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVVHVYAKZZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315045 | |
| Record name | 1,17-Heptadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,17-Heptadecanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66577-59-1 | |
| Record name | 1,17-Heptadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66577-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,17-Heptadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,17-Heptadecanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J776U5XE9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,17-Heptadecanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 - 96.5 °C | |
| Record name | 1,17-Heptadecanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1,17 Heptadecanediol
Diverse Synthetic Routes for the Preparation of 1,17-Heptadecanediol
The synthesis of long-chain α,ω-diols, such as this compound, is of significant interest due to their application as monomers in the production of polymers like polyesters and polyurethanes. mdpi.comtandfonline.com These diols can introduce desirable properties, such as flexibility and crystallinity, to the resulting polymer chains. d-nb.infoacs.org
Strategies for Alkane-α,ω-Diol Synthesis
A variety of synthetic strategies have been developed for the preparation of alkane-α,ω-diols. Traditional chemical methods often involve multiple steps and may utilize catalysts based on precious metals like palladium or ruthenium. acs.org These methods include:
Reduction of Dicarboxylic Acids or their Esters: Long-chain α,ω-diols can be produced by the catalytic hydrogenation of the corresponding long-chain dicarboxylate esters. d-nb.info For instance, heptadecanedioic acid can be reduced to yield this compound. benchchem.com Reagents like lithium aluminum hydride are effective for this transformation. acs.org
Olefin Metathesis: Acyclic diene metathesis (ADMET) polymerization is another route to long-chain aliphatic polyesters, which can then be hydrolyzed to the corresponding diols. acs.org
Hydroformylation and Reduction: This involves the conversion of terminal dienes to dialdehydes, followed by reduction to the diol.
Coupling Reactions: The bis-Sonogashira cross-coupling reaction provides an efficient route to long-chain, phenylene-modified 1,ω-diols. researchgate.net
More recently, biocatalytic and green chemistry approaches have gained prominence. These methods often utilize enzymes or whole-cell systems to achieve high selectivity and reduce environmental impact. mdpi.comwur.nl For example, microbial synthesis of α,ω-diols from alkanes or fatty acids has been demonstrated using engineered microorganisms. mdpi.comwur.nl
Precursor Design and Reaction Pathways
The choice of precursor is crucial in the synthesis of this compound. One common precursor is heptadeca-1,16-diene. chemicalbook.com The terminal double bonds can be converted to hydroxyl groups through various methods, such as hydroboration-oxidation.
Another important precursor is heptadecanedioic acid, which can be obtained from various sources and then reduced to the diol. benchchem.com The synthesis of the dicarboxylic acid itself can be a multi-step process. acs.org
Biocatalytic pathways often start from renewable feedstocks like fatty acids. mdpi.com For instance, ω-oxidation of odd-chain monocarboxylic fatty acids can lead to the formation of heptadecanedioic acid, which is then a precursor to the diol. benchchem.com Engineered E. coli strains have been developed to convert free fatty acids into α,ω-diols. mdpi.com
A specific synthetic pathway involves the monoacetylation of this compound followed by Swern oxidation to produce 17-acetoxyhexadecanal, demonstrating a reaction pathway starting from the diol itself. ncl.res.in
Derivatization Chemistry of this compound
The two terminal hydroxyl groups of this compound allow for a wide range of derivatization reactions, enabling the synthesis of various functionalized molecules. wikipedia.org
Synthesis of Esters and Ethers of this compound
Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids or their derivatives. For example, reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield 1,17-diacetoxyheptadecane. The monoacetylation of this compound has also been reported as a step in a multi-step synthesis. ncl.res.in The analysis of fatty acid compositions often involves transesterification to form fatty acid methyl esters (FAMEs) for analysis by gas chromatography. nih.gov Microwave-assisted derivatization is a rapid method for this purpose. nih.gov
Etherification: The synthesis of long-chain ether diols has been explored for various applications. acs.org While specific examples for this compound are not prevalent in the provided search results, general methods for ether synthesis, such as the Williamson ether synthesis, could be applied. This would involve converting one or both hydroxyl groups to an alkoxide and reacting it with an alkyl halide.
Chemical Modifications and Functional Group Interconversions
Oxidation: Oxidation of the primary alcohol groups can yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) typically yield aldehydes, while stronger oxidants like potassium permanganate (B83412) or Jones reagent lead to carboxylic acids. benchchem.comfiveable.me Swern oxidation has been specifically used to convert a mono-acetylated derivative of this compound to the corresponding aldehyde. ncl.res.in
Conversion to Halides: The hydroxyl groups can be converted to good leaving groups, such as tosylates, and then displaced by halides. Alternatively, reagents like thionyl chloride or phosphorus tribromide can directly convert the alcohols to alkyl chlorides or bromides, respectively.
Formation of Amines: The diol can be converted to the corresponding diamine through a two-step process involving conversion to a dihalide or ditosylate followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a primary amine, or through a Gabriel synthesis.
These functional group interconversions are fundamental in organic synthesis, allowing for the creation of a wide range of molecules from a simple diol precursor. imperial.ac.uk
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.innih.gov These principles are increasingly being applied to the synthesis of long-chain diols. rsc.orgtandfonline.comsemanticscholar.org
Key green chemistry principles relevant to this compound synthesis include:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials, such as fatty acids from plant oils, instead of petroleum-based feedstocks aligns with the principle of using renewable resources. mdpi.comacs.org
Catalysis: The use of catalytic reagents, especially biocatalysts (enzymes) or recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgacs.orgmdpi.com Enzymes can offer high selectivity, often eliminating the need for protecting groups. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements are generally more atom-economical than substitutions and eliminations. tandfonline.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, supercritical fluids, or even solvent-free conditions. innovareacademics.inacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. innovareacademics.in The use of alternative energy sources like microwaves can also lead to faster and more efficient reactions. nih.govrsc.org
Waste Prevention: Designing syntheses to produce minimal waste is a core principle. innovareacademics.in This can be achieved through high-yield, selective reactions and the use of recyclable catalysts. tandfonline.com
Biocatalytic routes to long-chain diols, which often operate in aqueous media under mild conditions and utilize renewable feedstocks, are excellent examples of the application of green chemistry principles. mdpi.comd-nb.infowur.nl
Data Tables
Table 1: Synthetic Strategies for Alkane-α,ω-Diols
| Synthetic Strategy | Description | Key Reagents/Catalysts | Precursors |
| Reduction of Dicarboxylic Acids/Esters | Hydrogenation of carboxyl or ester groups to hydroxyl groups. d-nb.infoacs.org | Lithium aluminum hydride, Catalytic hydrogenation (e.g., with Ru catalysts). acs.org | Dicarboxylic acids, Dicarboxylate esters. d-nb.info |
| Olefin Metathesis (ADMET) | Acyclic diene metathesis polymerization followed by hydrolysis. acs.org | Ruthenium or palladium catalysts. acs.org | α,ω-Dienes. acs.org |
| Biocatalysis | Use of enzymes or whole-cell systems for hydroxylation or conversion of fatty acids. mdpi.comwur.nl | Engineered P450 monooxygenases, E. coli. mdpi.comd-nb.info | Alkanes, Fatty acids. mdpi.comwur.nl |
| Bis-Sonogashira Coupling | Cross-coupling of terminal alkynes with aryl halides followed by hydrogenation. researchgate.net | Palladium catalysts. researchgate.net | Terminal alkynols, Dihaloarenes. researchgate.net |
Table 2: Chemical Modifications of this compound
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | Carboxylic acid/anhydride/acyl chloride. ncl.res.in | Ester |
| Etherification | Alkyl halide (via Williamson synthesis). acs.org | Ether |
| Oxidation (mild) | Pyridinium chlorochromate (PCC), Swern oxidation. ncl.res.infiveable.me | Aldehyde |
| Oxidation (strong) | Potassium permanganate, Jones reagent. benchchem.com | Carboxylic acid |
| Conversion to Halide | Thionyl chloride, Phosphorus tribromide. | Alkyl halide |
Structural Elucidation and Conformational Analysis of 1,17 Heptadecanediol
Molecular Conformations and Isomerism in Long-Chain Diols
The spatial arrangement of atoms and functional groups in long-chain diols like 1,17-Heptadecanediol dictates their physical and chemical behavior. The flexibility of the long hydrocarbon chain and the orientation of the terminal hydroxyl groups are key to understanding their structure.
Rod-like Molecular Architecture and Rotator Phases
The combination of the extended all-trans hydrocarbon chain and the terminal functional groups gives this compound a distinct rod-like molecular shape. researchgate.netpnas.org This elongated architecture is a common feature in long-chain molecules and is fundamental to their self-assembly and phase behavior. uni.luchalmers.se
A significant characteristic of this compound and similar long-chain alkanes and their derivatives is the existence of a rotator phase. researchgate.netpnas.org This is an intermediate phase, also known as a plastic phase, that forms between the fully ordered crystalline solid and the isotropic liquid state. iisc.ac.infrontiersin.org In the rotator phase, the molecules maintain long-range positional order, forming a layered structure, but possess rotational freedom around their long axis. researchgate.netiisc.ac.infrontiersin.org This increased molecular motion is similar to that observed in liquid crystals. researchgate.netpnas.org The presence of a rotator phase is a key aspect of the thermal behavior of these compounds, influencing their melting process. iisc.ac.innih.gov
Crystallographic Studies and Solid-State Behavior
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, offering insights into packing efficiency, intermolecular forces, and polymorphism.
Crystal Packing and Intermolecular Interactions
The crystal structure of this compound reveals a layered arrangement. The rod-like molecules lie parallel to the longest crystallographic axis, forming layers where the molecular long axis is perpendicular to the layer plane. researchgate.net This type of packing is analogous to the smectic A phase found in liquid crystals. researchgate.netcopernicus.org
Intermolecular hydrogen bonding is a dominant force in the crystal packing of alkanediols. nih.gov The hydroxyl groups at the ends of the molecules form networks of hydrogen bonds that link adjacent molecules. In odd-numbered diols like this compound, the hydrogen bonding pattern involves both inter- and intralayer interactions. researchgate.netnih.gov These hydrogen bonds, along with weaker van der Waals forces between the long hydrocarbon chains, stabilize the crystal lattice. The packing of odd-numbered diols is generally less dense than that of their even-numbered counterparts, which typically crystallize in a more tightly packed herringbone pattern. nih.gov
Table 1: Crystallographic Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₃₆O₂ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 7.197 |
| b (Å) | 47.756 |
| c (Å) | 5.076 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1744.6 |
| Z | 4 |
Data sourced from the Crystallography Open Database, entry 2012065. epo.org
Polymorphism and Phase Transitions in Alkanediols
Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon in long-chain compounds. nih.govd-nb.info Long-chain alkanediols exhibit an odd-even effect in their solid-state behavior. nih.govmdpi.com Odd-numbered diols, including this compound, typically crystallize in an orthorhombic system, while even-numbered diols often adopt a monoclinic structure. nih.govnih.gov
Upon heating, many alkanediols undergo reversible solid-solid phase transitions before melting. nih.gov They transform from a more ordered crystalline state to the less ordered, high-temperature rotator phase. iisc.ac.innih.gov These transitions are associated with significant enthalpy changes and are a critical feature of the thermal profile of these materials. nih.gov For instance, alkanediols with 13 to 24 carbon atoms (with the exception of n=14) have been shown to exhibit such solid-solid transitions. nih.gov
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to elucidate the structure and properties of this compound, each providing complementary information.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and probe molecular conformation. For this compound, the FT-IR spectrum would show characteristic bands for O-H stretching of the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹, indicating hydrogen bonding. mdpi.comnist.gov Strong C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the long alkyl chain would appear around 2850-2960 cm⁻¹. iisc.ac.in Raman spectroscopy is particularly sensitive to the conformation of the hydrocarbon backbone. researchgate.netirb.hrresearchgate.net The analysis of skeletal deformation modes can help distinguish between gauche and trans conformers. researchgate.netirb.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the hydroxyl groups, the protons on the carbons attached to the hydroxyl groups (carbinol protons), and a large, complex signal for the many methylene protons of the long alkyl chain. mdpi.comsavemyexams.com The ¹³C NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. mdpi.comugr.es The carbons bonded to the hydroxyl groups would have a characteristic chemical shift in the 50-90 ppm range, while the internal methylene carbons would resonate in the 0-50 ppm alkyl region. ugr.es
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. nih.gov When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to form trimethylsilyl (B98337) (TMS) ethers, long-chain diols produce characteristic fragment ions. pnas.orgcopernicus.org These fragmentation patterns allow for the identification of the chain length and the position of the hydroxyl groups, confirming the structure of this compound. nih.gov
Table 2: Summary of Spectroscopic Characterization Techniques for this compound
| Technique | Information Provided | Typical Spectral Features |
|---|---|---|
| FT-IR Spectroscopy | Identification of functional groups, hydrogen bonding | O-H stretch (~3200-3600 cm⁻¹), C-H stretch (~2850-2960 cm⁻¹), CH₂ bend (~1470 cm⁻¹) |
| Raman Spectroscopy | Conformational analysis (gauche/trans), skeletal vibrations | C-C skeletal modes, CH₂ twisting and rocking modes |
| ¹H NMR Spectroscopy | Proton environment, structural connectivity | Signals for OH, CH₂-O, and internal CH₂ protons |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of non-equivalent carbons | Signals for C-O (~50-90 ppm) and internal CH₂ carbons (~0-50 ppm) |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺), characteristic fragments from cleavage of the alkyl chain and loss of water |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. jascoinc.com These vibrations occur at characteristic frequencies, providing a molecular "fingerprint". mdpi.comuh.edu
In the case of this compound, the most prominent features in its IR spectrum are associated with the hydroxyl (-OH) and aliphatic hydrocarbon (-CH2-) groups.
O-H Stretching: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen-bonded hydroxyl groups. In a free, non-hydrogen-bonded state, this peak would appear as a sharp band between 3700-3584 cm⁻¹. libretexts.org
C-H Stretching: Strong absorption bands are anticipated just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long methylene (-CH2-) chain.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol groups (C-OH) is expected to produce a strong band in the 1050-1150 cm⁻¹ region.
CH₂ Bending: The scissoring or bending vibration of the methylene groups typically appears around 1465 cm⁻¹.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C-C backbone of the aliphatic chain. spectroscopyonline.com The C-H vibrations would also be visible in the Raman spectrum, typically appearing in distinct bands for aliphatic and aromatic C-H bonds. renishaw.com
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H | Stretching (Hydrogen-bonded) | 3400-3200 | Strong, Broad |
| C-H (alkane) | Stretching | 2960-2850 | Strong |
| C-O (primary alcohol) | Stretching | 1050-1150 | Strong |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). msu.edu
For this compound, the symmetry of the molecule simplifies its NMR spectra.
¹H NMR Spectroscopy:
In the proton NMR spectrum of this compound, the following signals are expected:
A triplet at approximately 3.64 ppm, corresponding to the four protons of the two methylene groups directly bonded to the hydroxyl groups (HO-CH ₂-). The triplet splitting pattern arises from coupling with the adjacent methylene group.
A multiplet around 1.56 ppm, which can be attributed to the protons of the methylene groups beta to the hydroxyl groups (-CH₂-CH ₂-CH₂OH).
A large, broad singlet or multiplet centered around 1.2-1.4 ppm, representing the bulk of the methylene protons in the long aliphatic chain. The signals for these protons overlap, creating a complex and broad peak.
A signal for the hydroxyl protons (-OH ), which can appear over a wide chemical shift range and may be broadened or exchange with trace amounts of water in the solvent. sigmaaldrich.compaulussegroup.com
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.
A peak around 63 ppm is characteristic of the two carbons directly attached to the hydroxyl groups (C H₂-OH).
A series of peaks between approximately 20 and 40 ppm would correspond to the different methylene carbons in the aliphatic chain. The chemical shifts of these carbons vary slightly depending on their position relative to the end of the chain. For a long-chain alkane, the carbons toward the center of the chain have very similar chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C1, C17 | -CH₂OH | ~3.64 | Triplet |
| H on C2, C16 | -CH₂- | ~1.56 | Multiplet |
| H on C3-C15 | -CH₂- | ~1.2-1.4 | Broad Multiplet |
| C1, C17 | -CH₂OH | ~63 | |
| C2, C16 | -CH₂- | ~33 | |
| C3-C15 | -CH₂- | ~23-30 |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to establish connectivity between protons and carbons, confirming the structural assignment. emerypharma.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
For this compound (C₁₇H₃₆O₂), the monoisotopic molecular weight is approximately 272.27 g/mol . foodb.cachemspider.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de
The molecular ion peak for this compound may be weak or absent in EI-MS due to the instability of the long-chain alcohol. uni-saarland.de However, characteristic fragmentation patterns would be observed:
Loss of Water: A peak corresponding to [M - H₂O]⁺ (m/z 254) is expected due to the facile elimination of a water molecule from one of the alcohol functional groups.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would result in the loss of an alkyl radical.
Cleavage of the Carbon Chain: Fragmentation can also occur along the hydrocarbon chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
To enhance the volatility and obtain a more distinct molecular ion peak, long-chain diols are often derivatized, for example, by converting them to their trimethylsilyl (TMS) ethers or acetate (B1210297) esters before analysis by gas chromatography-mass spectrometry (GC-MS). asm.orgharvard.edu The mass spectra of these derivatives often show clearer fragmentation patterns that are easier to interpret. For instance, the acetate derivative might show a characteristic loss of an acetate group (M-60). researchgate.net
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 272 | [C₁₇H₃₆O₂]⁺ | Molecular Ion (M⁺) |
| 254 | [M - H₂O]⁺ | Loss of a water molecule |
| Series (e.g., 241, 227, 213...) | [M - CₙH₂ₙ₊₁]⁺ | Cleavage along the alkyl chain |
Applications of 1,17 Heptadecanediol in Polymer Science and Materials Engineering
1,17-Heptadecanediol as a Versatile Monomer in Polymer Synthesis
This compound, a long-chain fatty alcohol, serves as a fundamental building block in the synthesis of various polymers. foodb.canih.gov Its bifunctional nature, characterized by hydroxyl groups at both ends of a 17-carbon chain, allows it to react with other monomers to form extended polymer chains. nih.govontosight.ai This versatility makes it a valuable component in creating polymers with specific, desirable properties.
Synthesis of Polyesters and Polyurethanes from Diols
Diols are essential in the production of polyesters and polyurethanes. ontosight.ai For polyesters, a diol like this compound is reacted with a dicarboxylic acid or its derivative in a condensation polymerization reaction. This process involves the formation of ester linkages with the elimination of a small molecule, such as water, to create the polyester (B1180765) backbone. The properties of the resulting polyester can be tailored by the choice of the diacid and diol. rsc.orgresearchgate.net For instance, the use of a long-chain diol like this compound can impart flexibility and hydrophobicity to the polymer.
In polyurethane synthesis, diols react with diisocyanates in a polyaddition reaction to form urethane (B1682113) linkages. rsc.orgtsijournals.com The resulting polyurethanes can range from flexible foams to rigid plastics, depending on the specific diol and diisocyanate used. tsijournals.comrsc.org The long aliphatic chain of this compound can contribute to the soft segment of polyurethanes, enhancing their elasticity and flexibility. The development of bio-based polyols from sources like vegetable oils is a growing area of research, aiming to replace traditional petrochemical-derived polyols. tsijournals.com
Enzyme-catalyzed polymerization is emerging as a green alternative for polyester synthesis, utilizing enzymes like lipase (B570770) to catalyze polycondensation or ring-opening polymerization. nih.gov This method can offer high selectivity and avoid the use of metal catalysts. nih.gov
Integration into Polymeric Backbones via Dimerization and Other Polymerization Reactions
Beyond its direct use in condensation polymerization, this compound can be integrated into polymer backbones through various other reactions. Dimerization reactions can be employed to link two molecules of the diol, which can then be further polymerized. pageplace.de
Addition polymerization is another key mechanism where monomers, typically alkenes or their derivatives, add to a growing polymer chain. libretexts.org While this compound itself is not an alkene, it can be chemically modified to contain polymerizable groups, such as methacrylate, enabling its participation in radical polymerization. googleapis.com This allows for its incorporation into a wide variety of polymer architectures.
Furthermore, the covalent integration of polymers with porous organic frameworks (POFs) is a strategy to create hybrid materials with enhanced properties. frontiersin.org This can be achieved by polymerizing monomers within, on, or among POF structures. frontiersin.org Functionalized diols could potentially be used in the synthesis of these advanced materials.
Functional Polymers Derived from this compound
The incorporation of this compound into polymer structures can lead to the development of functional polymers with tailored properties for specific applications.
Design of Specialty Polymers and Oligomers for Targeted Applications
The unique long-chain structure of this compound makes it a candidate for designing specialty polymers and oligomers. polymersource.capolymersource.ca For example, its use in polyesters can lead to materials with improved flexibility and impact resistance. In polyurethanes, it can contribute to the formation of soft, elastomeric materials. The ability to create polymers with specific functionalities opens up possibilities for their use in advanced applications, such as in coatings, adhesives, and biomedical devices. rsc.orgrsc.org
The synthesis of bio-based polyesters and polyurethanes is a significant area of research, driven by the need for sustainable materials. mdpi.comnih.gov Long-chain diols derived from renewable resources can be used to create polymers with a high bio-content. nih.gov
Structure-Property Relationships in this compound-Based Materials
The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. ksu.edu.sascribd.com The inclusion of this compound in a polymer backbone significantly influences its properties. The long, flexible C17 alkyl chain can lower the glass transition temperature (Tg) and crystallinity of the polymer, resulting in a softer and more flexible material. rsc.org
The structure-property relationships of polymers are complex and depend on various factors, including the type of monomers used, their ratio, and the polymerization method. rsc.orgnih.gov For instance, in polyesters, varying the diol and diacid components allows for the tuning of properties like tensile strength and modulus. rsc.org Similarly, in polyurethanes, the properties can be widely adjusted by changing the polyol and isocyanate components. rsc.org The rod-like molecular shape of this compound and its tendency to form layered structures similar to smectic A liquid crystals could impart unique optical and mechanical properties to the resulting polymers. nih.govresearchgate.net
Table 1: Influence of Monomer Structure on Polymer Properties
| Monomer Characteristic | Influence on Polymer Properties |
|---|---|
| Long, flexible alkyl chain (e.g., from this compound) | Increased flexibility, lower glass transition temperature, potentially lower crystallinity. |
| Rigid ring structures | Increased stiffness and glass transition temperature. rsc.org |
| Aromatic groups | Enhanced thermal stability and mechanical strength. |
| Functional groups (e.g., hydroxyl, carboxyl) | Sites for cross-linking or further modification. rsc.org |
Photochemical Behavior of Derivatives in Material Science Research
The study of the photochemical behavior of polymer derivatives is crucial for understanding their stability and potential applications in areas like photo-responsive materials. While direct research on the photochemical behavior of this compound derivatives in material science is not extensively documented in the provided results, general principles of photochemistry in polymers can be applied.
UV irradiation can initiate chemical reactions in polymers, leading to either degradation or cross-linking. The presence of specific chromophores in the polymer structure will determine its sensitivity to light. For instance, the photochemical reactions of certain heterocyclic compounds can lead to isomerization or the formation of new ring systems. researchgate.netrsc.org
Research on the photoreaction of other complex molecules, such as estrone (B1671321) derivatives, has shown that the reaction pathway and product selectivity can be influenced by the surrounding environment, like micellar media. rsc.org Similarly, the photochemical behavior of hypervalent iodo-azide derivatives is influenced by substituents on the phenyl ring, affecting the rate of radical release. chemrxiv.org Theoretical studies can also help in understanding the mechanisms of photochemical reactions, such as the 4π-photocyclization of tropone (B1200060) derivatives. chemrxiv.org These principles would be applicable to understanding and predicting the photochemical behavior of materials derived from this compound, should they be functionalized with photo-active groups.
Biological Relevance and Metabolomic Investigations of Long Chain Fatty Diols
Natural Occurrence and Distribution of 1,17-Heptadecanediol and Related Diols
Long-chain fatty diols, including this compound, are a class of lipid molecules found across various biological systems. Their distribution is not ubiquitous, but they play significant roles in the organisms in which they are present.
Presence in Microbial Lipids and Cell Membranes
Long-chain 1,2-diols are known constituents of the polar lipids in some thermophilic bacteria. asm.org For instance, certain Thermus species contain glycolipids where these diols are a key structural component. asm.org Specifically, research has identified 16-methylheptadecane-1,2-diol (B14402096) as a principal diol in some Thermus strains, along with smaller amounts of its anteiso-branched isomer and C17 and C19 analogs. asm.org
The thermophilic filamentous anoxygenic phototroph (FAP) bacterium, Roseiflexus castenholzii, originally isolated from hot spring microbial mats in Japan, also features alkane-1,2-diol-based lipids. montana.edudsmz.dedsmz.dewikipedia.org Its lipid extracts are dominated by compounds with alkane-1-ol-2-alkanoate moieties glycosidically bonded to a sugar. montana.edu While iso-1,2-Heptadecanediol has been detected in these environments, other branched and straight-chain diols are often more abundant. montana.edu The unique lipid composition of these bacteria, which can include odd-numbered carbon chain lipids, is a reflection of their specialized metabolic machinery and adaptation to extreme environments. nih.gov
Table 1: Distribution of Selected Alkane-1,2-diols in Microbial Species
| Compound | Roseiflexus castenholzii | Thermus spp. |
|---|---|---|
| iso-1,2-Heptadecanediol | + | |
| iso-1,2-Octadecanediol | +++ | |
| anteiso-1,2-Octadecanediol | + | |
| 1,2-Nonadecanediol | ++ | + |
| 1,2-Icosanediol | + | + |
| Branched-1,2-icosanediol | +++ | +++ |
| 1,2-Henicosanediol | + | +++ |
Data sourced from montana.edu. Symbols denote relative abundance: + (present), ++ (relatively high abundance), +++ (dominant).
Occurrence in Biological Waxes and Related Lipid Structures
Waxes are a class of neutral lipids that are generally characterized as esters of long-chain fatty acids and long-chain alcohols. libretexts.orgbritannica.comvedantu.com These molecules are highly hydrophobic and serve various functions, including as water repellents on plant leaves and insect cuticles, and as energy storage in some marine organisms. britannica.com Plant waxes, in particular, are complex mixtures that can contain long-chain hydrocarbons with various functional groups, including diols. libretexts.org The lipid composition of waxes can vary significantly depending on the species and its geographical location. libretexts.org While this compound is not a primary component of the most well-known waxes like beeswax, the broader category of long-chain diols contributes to the chemical diversity and functional properties of these biological materials. skinident.world
Biochemical Pathways Involving Long-Chain Fatty Diols
The biosynthesis and transformation of long-chain fatty diols are tied to general fatty acid metabolism, involving a series of enzymatic reactions that modify fatty acid precursors.
Roles in Fatty Acid Metabolism and Lipid Homeostasis
Fatty acid metabolism encompasses both the breakdown of fatty acids to generate energy (catabolism) and their use as building blocks for more complex molecules (anabolism). wikipedia.org Long-chain fatty diols are considered fatty alcohols, a class of molecules involved in lipid metabolism. foodb.cahmdb.ca Their synthesis is linked to the pathways that produce other fatty acyls. For instance, the reduction of a fatty acid's carboxyl group can lead to the formation of a fatty alcohol. researchgate.net The presence of odd-chain fatty acids, such as heptadecanoic acid (C17:0), in certain organisms suggests the existence of specific metabolic pathways for these molecules, which can be precursors to odd-chain diols. nih.govatamankimya.commdpi.com The regulation of these pathways is crucial for maintaining lipid homeostasis, and disruptions can be associated with various metabolic conditions. nih.gov
Enzymatic Transformations and Biosynthetic Logic of Natural Products
The synthesis of long-chain diols from fatty acids involves several key enzymatic steps. mdpi.com Recent advancements in biocatalysis have shed light on these transformations. researchgate.net Enzymes such as CYP153A monooxygenases can hydroxylate the terminal carbon of a fatty acid, a key step in forming α,ω-diols. mdpi.comeuropa.eu This is often followed by the action of a carboxylic acid reductase and endogenous aldehyde reductases to convert the carboxyl group to an alcohol. mdpi.com
In some microorganisms, such as the alga Nannochloropsis, the biosynthesis of long-chain alkyl diols is thought to occur through the elongation or condensation of C14–C18 fatty acids. oup.comnih.gov This process likely involves enzymes such as fatty acid elongases (FAEs) and polyketide synthases (PKSs). nih.govoup.com These enzymatic cascades represent a sophisticated biosynthetic logic for producing a diverse array of specialized lipid natural products from common fatty acid precursors. nih.govresearchgate.net Engineered enzymatic cascades are also being developed to convert diols into other valuable chemicals, such as amino alcohols, highlighting the versatility of these molecules as biochemical intermediates. rsc.org
Metabolomic Profiling and Biomarker Discovery (Non-Human Models)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for identifying potential biomarkers for various conditions. In non-human models, certain long-chain fatty diols have emerged as molecules of interest.
For example, a study using a mouse model for colorectal cancer (CRC) identified this compound as a potential fecal biomarker for the disease. frontiersin.org The concentration of this diol was found to be significantly increased in the feces of mice with CRC compared to healthy controls. frontiersin.org This finding suggests that alterations in lipid metabolism, specifically pathways involving this compound, may occur during tumorigenesis. frontiersin.org
In other non-human primate models used for aging research, metabolomic analyses of blood and other tissues are being employed to identify age-related biomarkers. nih.govnih.gov While not specifically singling out this compound, these studies often reveal changes in various lipid classes, including long-chain fatty acids and related molecules, indicating shifts in metabolic pathway activity with age. escholarship.orgplos.orgahajournals.org Such research underscores the potential of metabolomic profiling to uncover novel biomarkers and provide insights into disease and physiological processes. arvojournals.orgresearchgate.netfrontiersin.org
Identification in Animal Models (e.g., Mouse Fecal Metabolome in Colorectal Cancer Research)
Metabolomic analysis of fecal samples from animal models provides a non-invasive window into the biochemical interactions between the host and its gut microbiota, and how these interactions are altered in disease. In a notable study investigating the development of colorectal cancer (CRC), this compound was identified as a significant metabolite in the fecal metabolome of mice. frontiersin.orgnih.govnih.gov
This research utilized an integrative analysis of the fecal microbiome and metabolome to uncover dynamic phenotypes associated with the progression of CRC. frontiersin.orgnih.govnih.gov Through fecal metabolomic analysis, researchers were able to identify and quantify a large number of metabolites, with a subset showing significant changes in concentration in the CRC and inflammation groups compared to healthy controls. frontiersin.orgnih.gov Among these, this compound was highlighted as a compound of interest. frontiersin.orgnih.govnih.gov
In a different research context, this compound has also been identified in plant extracts. A study on the metabolite profiling of Momordica charantia (bitter melon) leaf extracts using UPLC-Q-TOF MS analysis also detected the presence of this compound. nih.gov This identification in a plant species suggests potential exogenous sources of this compound. nih.gov
Table 1: Identification of this compound in Research Studies
| Research Context | Sample Type | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Colorectal Cancer | Mouse Fecal Matter | Metabolomic Analysis | Identification as a potential biomarker. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |
| Plant Metabolomics | Momordica charantia Leaf Extract | UPLC-Q-TOF MS | Identification of the compound in the plant extract. nih.gov | nih.gov |
Correlation with Biological States in In Vitro and In Vivo Research Models
The identification of this compound in the mouse model of colorectal cancer was not merely a qualitative finding; its concentration was found to be correlated with the disease state. frontiersin.orgnih.gov The study that identified this long-chain fatty diol in the fecal metabolome of mice with CRC also proposed it as a potential biomarker for the disease. frontiersin.orgnih.govnih.gov
The research involved the analysis of fecal samples from mice at different stages of CRC development, including inflammation and established cancer. frontiersin.orgnih.gov The results indicated that the concentration of this compound was significantly altered in the feces of mice with CRC. frontiersin.orgnih.gov Specifically, along with another metabolite, its concentration was significantly increased in the CRC group, making it a candidate biomarker for this condition. frontiersin.orgnih.gov
The study authors noted that the concentrations of this compound were substantially higher than the detection limit, which strengthens its potential as a reliable biomarker. frontiersin.orgnih.gov An integrated analysis of the microbiome and metabolome further suggested that alterations in the gut microbiota in CRC could be facilitating tumorigenesis by interfering with host metabolism, leading to changes in metabolites like this compound. frontiersin.orgnih.govnih.gov
Table 2: Research Findings on this compound as a Potential Biomarker
| Biological State | Research Model | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | In Vivo (Mouse Model) | Significantly increased concentration in fecal samples of the CRC group. | Proposed as a potential biomarker for CRC. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |
| Inflammation (preceding CRC) | In Vivo (Mouse Model) | Fecal metabolome profiling was distinct from both healthy and CRC states. | Contributes to the understanding of metabolic changes in the progression to CRC. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
Computational and Theoretical Studies on 1,17 Heptadecanediol
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. dtic.mil These methods are fundamental in predicting molecular geometry, stability, and chemical reactivity. mdpi.comsemanticscholar.orgresearcher.life The application of these techniques to 1,17-Heptadecanediol allows for a precise characterization of its electronic nature, which governs its physical and chemical behavior.
Ab initio molecular orbital calculations are "first-principles" methods that use no experimental parameters beyond fundamental physical constants. dtic.mil These calculations involve approximating a solution to the Schrödinger equation to determine a system's wave function and energy. dtic.mil For this compound, ab initio methods like Hartree-Fock (HF) theory, often combined with post-HF methods such as Møller-Plesset perturbation theory (MPn) or Configuration Interaction (CI) to account for electron correlation, can be used to perform geometry optimizations. dtic.mil This process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations would be instrumental in analyzing the conformation of the terminal hydroxyl groups relative to the long hydrocarbon chain.
Density Functional Theory (DFT) has become a widely used quantum chemical method due to its favorable balance of accuracy and computational cost. youtube.comnih.gov Instead of calculating the complex many-electron wave function, DFT determines the total energy of a molecule from its electron density. nih.gov This approach is highly effective for studying larger molecules like this compound.
DFT applications for this compound would include:
Electronic Structure Analysis: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key indicators of chemical reactivity.
Geometric Parameters: Optimizing the molecular geometry to find the ground-state structure.
Vibrational Frequencies: Predicting infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments. nih.gov
Molecular Properties: Determining properties such as dipole moment, polarizability, and electrostatic potential maps, which help in understanding intermolecular interactions. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. nih.gov Hybrid functionals like B3LYP are commonly used for a wide range of molecular property calculations.
Table 1: Estimated Accuracy of DFT (B3LYP functional) for Molecular Properties
| Molecular Property | Typical Estimated Accuracy |
| Bond Lengths | ± 0.01 - 0.02 Å |
| Bond Angles | ± 1 - 2 degrees |
| Vibrational Frequencies | ± 4 - 5% (with scaling factors) |
| Dipole Moments | ± 0.1 - 0.2 Debye |
| Reaction Energies | ± 2 - 4 kcal/mol |
This table presents generalized accuracy estimates for the B3LYP functional, which is widely employed in DFT studies.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational landscape, thermodynamic properties, and dynamic behavior of molecules like this compound. mdpi.comnih.gov
Long-chain alkanes and their derivatives are known to exhibit complex phase behavior, including the formation of rotator phases, which are intermediate states between a fully ordered crystal and an isotropic liquid. uni-sofia.bgnih.govresearchgate.net In these phases, molecules have long-range positional order but lack long-range orientational order, allowing for rotational motion along their long axis. nih.gov
For this compound, experimental studies have confirmed the existence of a rotator phase where the rod-like molecules are arranged in layers similar to those in smectic A liquid crystals. nih.gov MD simulations can be employed to model this behavior at an atomic level. nih.gov By simulating the system at different temperatures and pressures, researchers can observe the transitions between the crystalline solid, rotator phase, and liquid phase. nih.govresearchgate.net These simulations provide insights into the molecular motions and structural rearrangements that drive these phase transitions, such as changes in the percentage of gauche conformations in the alkyl chain. uni-sofia.bg
The crystal structure of this compound is governed by a combination of hydrogen bonding and van der Waals interactions. The two terminal hydroxyl (-OH) groups are capable of forming strong intermolecular hydrogen bonds, while the long C17 alkyl chain contributes significant van der Waals forces. Understanding how these interactions dictate the three-dimensional packing of molecules in the solid state is crucial for crystal engineering. rsc.orgresearchgate.net
MD simulations and other crystal structure prediction (CSP) methods can be used to explore possible crystal packing arrangements. nih.gov By calculating the interaction energies between pairs of molecules, it is possible to identify the most energetically favorable packing motifs. researchgate.netnih.gov These simulations can reveal how the hydrogen-bonding networks formed by the hydroxyl groups coexist with the packing of the hydrophobic alkyl chains, leading to the layered structures observed experimentally. nih.gov The simulations can quantify the contributions of electrostatic and dispersion forces to the total lattice energy. researchgate.net
Prediction of Spectroscopic Parameters and Advanced Molecular Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectra, which aids in the analysis of experimental results and provides a deeper understanding of the molecule's quantum mechanical properties.
Key spectroscopic parameters that can be predicted include:
Vibrational Spectra: DFT and ab initio calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to observed spectral bands.
NMR Spectra: Quantum chemical calculations can predict NMR chemical shifts (¹³C and ¹H) by calculating the magnetic shielding tensors for each nucleus.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to UV-Visible absorption spectra. nih.gov
These predictive tools allow for the theoretical characterization of this compound and can guide the design of new materials with specific optical or electronic properties.
Table 2: Predicted Physicochemical and Molecular Properties of this compound
| Property | Predicted Value | Method/Source |
| Chemical Formula | C₁₇H₃₆O₂ | - |
| Average Molecular Weight | 272.4665 g/mol | - |
| Monoisotopic Molecular Weight | 272.271530396 g/mol | - |
| IUPAC Name | heptadecane-1,17-diol | - |
| Refractivity | 83.88 m³·mol⁻¹ | ChemAxon foodb.ca |
| Polarizability | 37.55 ų | ChemAxon foodb.ca |
This table contains basic identifiers and computationally predicted properties for this compound. foodb.ca
Biotechnological Production and Sustainable Synthetic Routes for Diols
Microbial Production Pathways for Long-Chain Diols
The development of microbial cell factories for the synthesis of oleochemicals, including long-chain diols, has advanced considerably. nih.gov Microorganisms can be engineered to produce these compounds from simple, renewable carbon sources, providing a direct and sustainable production method. google.com
A cornerstone of a viable bio-based economy is the ability to utilize inexpensive and abundant renewable feedstocks. The microbial production of long-chain diols can be achieved through the bioconversion of various carbon sources, moving away from petroleum dependence. nih.govcranfield.ac.uk Simple sugars like glucose derived from crops are common substrates. google.com However, to improve economic feasibility and sustainability, research has focused on using waste biomass and non-food feedstocks.
Lignocellulosic biomass, such as that from beechwood, represents a vast and underutilized resource for producing the sugars necessary for fermentation. d-nb.info Additionally, waste streams from other industries, like crude glycerol (B35011) from biodiesel production, are attractive low-cost substrates for microbial conversion. cranfield.ac.uk Free fatty acids, derivable from plant oils, can also be directly converted to α,ω-diols by engineered microbes. mdpi.com The utilization of such varied feedstocks is critical for reducing production costs and minimizing the environmental footprint of the chemical industry. mdpi.comresearchgate.net
Table 1: Potential Renewable Feedstocks for Diol Production
| Feedstock Category | Specific Examples | Relevant Microbial Process |
|---|---|---|
| Simple Carbohydrates | Glucose, Sucrose | Fermentation |
| Lignocellulosic Biomass | Wood Chips, Agricultural Residues | Hydrolysis followed by Fermentation |
| Industrial Byproducts | Crude Glycerol (from Biodiesel) | Fermentation |
This table summarizes various renewable resources that can be used as starting materials for the microbial synthesis of diols.
While some microorganisms naturally produce diols, the synthesis of specific long-chain diols like 1,17-Heptadecanediol at high yields requires significant genetic modification. researchgate.net Metabolic engineering and synthetic biology provide the tools to design and build novel biosynthetic pathways in host organisms such as Escherichia coli and yeast. nih.govresearchgate.net
A common strategy involves extending the cell's native fatty acid synthesis pathway. nih.gov This can be achieved by introducing a series of exogenous enzymes to create a non-natural pathway. For instance, a pathway to produce a C17 diol could involve:
Chain-length specific thioesterase: To produce the C17 fatty acid precursor.
Cytochrome P450 monooxygenase: To hydroxylate the terminal (ω) carbon of the fatty acid.
Carboxylic Acid Reductase (CAR): To reduce the carboxylic acid group to an aldehyde.
Alcohol Dehydrogenase (ADH): To further reduce the aldehyde to a primary alcohol, completing the diol synthesis. mdpi.comgoogle.com
Key challenges in metabolic engineering include low product yields and the limited substrate range of some enzymes. mdpi.com Strategies to overcome these bottlenecks involve optimizing enzyme expression, eliminating competing metabolic pathways, and improving the regeneration of necessary cofactors like NADPH. mdpi.comnih.gov These targeted modifications aim to create robust microbial strains capable of high-titer production of specific long-chain diols from renewable substrates. nih.gov
Table 2: Metabolic Engineering Strategies for Diol Production
| Strategy | Description | Target Enzyme/Pathway |
|---|---|---|
| Pathway Introduction | Expressing exogenous enzymes to create a novel biosynthetic route. | Thioesterases, Reductases, Dehydrogenases, P450 Monooxygenases |
| Precursor Funneling | Overexpressing upstream pathways to increase the pool of a key precursor. | Fatty Acid Synthesis (FAS) Pathway |
| Deletion of Competing Pathways | Knocking out genes of pathways that divert precursors away from the target product. | β-oxidation pathway |
This table outlines common genetic modifications employed to enhance the microbial production of diols.
Enzymatic Synthesis and Biocatalysis
Enzymatic methods, or biocatalysis, leverage the high selectivity and efficiency of isolated enzymes to perform specific chemical transformations under mild conditions. plos.org This approach can reduce the formation of unwanted byproducts and the use of harsh chemicals associated with traditional synthesis. plos.org
The successful biosynthesis of this compound relies on the identification of suitable enzymes that can act on long-chain substrates. The key enzymatic activities required are hydroxylation and reduction.
ω-Hydroxylases: Cytochrome P450 monooxygenases (CYPs) are a critical class of enzymes capable of terminal hydroxylation of alkanes and fatty acids. mdpi.com For example, CYP153A from Acinetobacter sp. has been used in the synthesis of α,ω-diols. mdpi.com These enzymes are responsible for introducing the first hydroxyl group at the end of the hydrocarbon chain.
Carboxylic Acid Reductases (CARs): These enzymes are essential for converting the carboxyl group of a fatty acid into an aldehyde, which is a key intermediate in the pathway to a diol. mdpi.com
Alcohol Dehydrogenases (ADHs)/Aldehyde Reductases: This broad class of enzymes performs the final reduction step, converting the terminal aldehyde group (from CAR activity) or a keto group to a hydroxyl group. google.complos.org Endogenous aldehyde reductases within host organisms like E. coli can often perform this function. mdpi.com
Table 3: Key Enzymes in Long-Chain Diol Synthesis
| Enzyme Class | EC Number (Example) | Function |
|---|---|---|
| Cytochrome P450 Monooxygenase | EC 1.14.14.1 | Terminal (ω) hydroxylation of a fatty acid or alkane. |
| Carboxylic Acid Reductase | EC 1.2.99.6 | Reduction of a carboxylic acid to an aldehyde. |
This table lists the primary enzyme families and their functions in the biocatalytic production of diols.
Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity of biocatalysis. osti.govmpg.de This hybrid approach is particularly valuable for producing optically active compounds, where specific stereoisomers are required. plos.orgrsc.org An alternative to purely chemical or biological routes, chemo-enzymatic synthesis uses enzymes to perform challenging steps, such as stereoselective oxidation or reduction, within a multi-step chemical process. google.comnih.gov
Economic and Environmental Feasibility of Bio-Based Production
The shift towards bio-based production of chemicals like this compound is driven by environmental concerns over fossil fuel use and the desire for a sustainable circular economy. mdpi.comroyalsocietypublishing.org Bio-based processes have the potential to significantly reduce greenhouse gas emissions compared to their petrochemical counterparts. researchgate.netmdpi.com
However, the economic feasibility of these biotechnological routes remains a primary challenge. mdpi.com The industrial production of short-chain diols like 1,3-propanediol (B51772) has been successfully commercialized, demonstrating that bio-based processes can be competitive. researchgate.net For long-chain diols, challenges related to lower product yields, the cost of feedstocks, and scaling up production persist. mdpi.commdpi.com
Improving the economic viability requires an integrated biorefinery approach, where waste streams are valorized and multiple products are co-produced. ieabioenergy.com The use of inexpensive feedstocks, such as agricultural or industrial waste, is crucial for lowering costs. cranfield.ac.uk Furthermore, ongoing research in metabolic engineering and enzyme discovery aims to increase the efficiency and productivity of microbial and enzymatic systems. mdpi.comnih.gov While challenges remain, the continued development of these technologies is paving the way for the economically viable and environmentally sustainable production of a wide range of bio-based chemicals. ieabioenergy.commdpi.com
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Manufacturing Technologies
The integration of novel molecules into advanced manufacturing processes is key to developing next-generation materials and products. While direct applications of 1,17-Heptadecanediol in this domain are still emerging, its properties as a long-chain α,ω-diol make it a promising candidate for several advanced manufacturing technologies.
Long-chain diols are valuable as monomers for producing specialty polymers such as polyesters and polyurethanes. mdpi.comontosight.ai The polycondensation of α,ω-diols with α,ω-diesters or α,ω-diisocyanates can yield linear, aliphatic polymers with long, crystallizable hydrocarbon segments. d-nb.inforesearchgate.net These polyethylene-like materials are of interest for applications requiring hydrophobicity and specific thermal properties. d-nb.info The resulting polymers could be processed using advanced methods like film extrusion or injection molding to create new blend components for thermoplastics. d-nb.info
Furthermore, the field of additive manufacturing, or 3D printing, relies on the development of new photopolymer resins. Alkanediols can be functionalized to alkanediol diacrylates, which are used as components in these resins. justia.com This suggests a potential pathway for integrating this compound into additive manufacturing, where it could be chemically modified to serve as a building block for resins used in creating complex, custom-designed objects. Advanced coating technologies, such as Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), also depend on a supply of specialized chemical precursors to create surfaces with desired properties. scribd.com The long hydrocarbon chain of this compound could be leveraged to produce hydrophobic or functional surface coatings for various substrates.
Novel Applications in Interdisciplinary Sciences
The distinct chemical nature of this compound has led to its identification in several interdisciplinary scientific contexts, most notably in biomedicine and materials science.
Biomedical and Diagnostic Research A significant area of emerging research is the role of this compound as a potential disease biomarker. Fecal metabolomic analysis in mouse models of colorectal cancer (CRC) identified this compound as one of two potential biomarkers for the disease. nih.gov This study highlighted significant changes in its levels during the progression from inflammation to CRC, suggesting a link between host-microbe metabolism and tumorigenesis. nih.gov Beyond oncology, a review of metabolomics studies in common multifactorial eye disorders also listed heptadecanediol as a potential biomarker that showed significant changes during the course of disease. frontiersin.org These findings position the compound as a target for the development of non-invasive diagnostic tools for complex diseases.
Materials Science and Biochemistry In materials science, the molecular structure of this compound is of considerable interest. Crystallographic studies have revealed that it has a rod-like molecular shape and exhibits a rotator phase, a state where molecules have greater motional freedom, similar to that observed in liquid crystals. researchgate.netnih.gov The molecules arrange themselves into layers that closely resemble the smectic A phase of liquid crystals. researchgate.netnih.gov This property could be exploited in the design of novel liquid crystal displays, sensors, or other advanced optical materials.
As a long-chain fatty alcohol, this compound is also relevant to biochemistry and lipidomics. foodb.cahmdb.ca Such compounds are fundamental components of biological systems, playing roles in the structure of cell membranes and in metabolic pathways. ontosight.ai Long-chain diols are also found in nature; for example, they are produced by microalgae like Nannochloropsis spp. and are of interest to the polymer industry as potential building blocks for bio-based and biodegradable materials. oup.com
Challenges and Opportunities in this compound Research
The translation of this compound from a research compound to a widely used chemical faces several challenges, which in turn create significant opportunities for innovation.
Challenges A primary challenge is the efficient and sustainable synthesis of long-chain α,ω-diols. Traditional chemical synthesis methods can require harsh conditions, such as high temperatures and pressures, and may involve toxic reagents. google.com On the other hand, biosynthetic routes using microorganisms to produce these diols often face hurdles such as low product yields and limited productivity, making commercial-scale production difficult. mdpi.com The natural occurrence of odd-chain fatty acids and their derivatives, like this compound, is typically in trace amounts, precluding direct extraction as a viable large-scale source. atamankimya.com Furthermore, the introduction of any new chemical into industrial processes or medical applications involves navigating a complex landscape of regulatory requirements and safety assessments. yordasgroup.com
Opportunities The challenges in production create clear opportunities for the development of novel synthesis strategies. Advances in biocatalysis and metabolic engineering could lead to engineered microbial strains or enzymatic processes capable of producing this compound from renewable feedstocks efficiently and sustainably. mdpi.comacs.org The development of such green production methods would be a significant step forward. mdpi.com
The greatest opportunities lie in its potential applications. As a bifunctional monomer, it offers a platform for creating a new family of bio-based polyesters and polyurethanes with tailored properties. d-nb.inforesearchgate.net In medicine, the opportunity to develop and validate this compound as a reliable clinical biomarker for colorectal cancer or eye diseases could lead to new diagnostic tests, enabling earlier detection and intervention. nih.govfrontiersin.org Finally, a deeper exploration of its unique liquid-crystal properties could pave the way for its use in advanced functional materials. researchgate.netnih.gov
Data Tables
Table 1: Potential Interdisciplinary Applications of this compound
| Field of Science | Potential Application | Supporting Findings | Citations |
|---|---|---|---|
| Biomedicine | Non-invasive Biomarker | Identified as a potential biomarker for Colorectal Cancer (CRC) through fecal metabolomics. | nih.gov |
| Non-invasive Biomarker | Listed as a potential biomarker in multifactorial eye disorders. | frontiersin.org | |
| Materials Science | Liquid Crystal Technologies | Exhibits a rotator phase and forms layers similar to smectic A liquid crystals. | researchgate.netnih.gov |
| Polymer Synthesis | Can be used as a monomer for creating novel polyesters and polyurethanes. | mdpi.comd-nb.inforesearchgate.net | |
| Biochemistry | Lipid Metabolism Research | As a long-chain fatty alcohol, it serves as a subject for studying lipid pathways and membrane structure. | ontosight.aifoodb.ca |
| Biotechnology | Bio-based Materials | Potential building block for creating biodegradable polymers, similar to other naturally occurring long-chain diols. | oup.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
